2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
2-{[3-(2,3-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core, a bicyclic scaffold known for diverse pharmacological activities.
- 2,3-Dimethylphenyl substitution at position 3 of the pyrimidinone ring, introducing steric bulk and hydrophobicity.
While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with analogs reported for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-5-4-6-19(15(14)2)26-22(28)21-18(11-12-30-21)25-23(26)31-13-20(27)24-16-7-9-17(29-3)10-8-16/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPNZMYLEYQETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule featuring a thienyl and pyrimidinyl structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 510.7 g/mol. The IUPAC name is N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide . The compound features multiple functional groups that contribute to its reactivity and biological activity.
The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The thienyl and pyrimidinyl groups are particularly relevant for their ability to modulate biological pathways. Research indicates that these interactions can lead to significant effects on cell proliferation and apoptosis.
Antitumor Activity
Studies have demonstrated that compounds similar to This compound exhibit potent antitumor properties. For instance, derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In vitro assays reveal IC50 values in the nanomolar range for certain analogs against various cancer cell lines (e.g., MDA-MB-231 for breast cancer) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 15a | WI-38 VA-13 | 32 |
| 15b | MDA-MB-231 | 30 |
| 15c | NUGC-3 | 28 |
Antiviral Activity
Research into the antiviral properties of thieno[3,2-d]pyrimidine derivatives suggests that they may inhibit viral replication by targeting specific viral enzymes. The structure–activity relationship (SAR) indicates that modifications at the R groups can enhance antiviral potency .
Case Studies
-
Anticancer Research : A study evaluated the efficacy of thieno[3,2-d]pyrimidine derivatives against various cancer types. Compounds were synthesized and tested for their ability to inhibit tumor growth in xenograft models.
- Results : Significant tumor reduction was observed in treated groups compared to controls, indicating potential for further development as anticancer agents.
- Antiviral Studies : Another investigation focused on the inhibition of the Aβ-ABAD interaction implicated in Alzheimer's disease using related compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for various therapeutic applications, particularly as an antitumor and antimicrobial agent. Research has indicated that thienopyrimidine derivatives can inhibit specific enzymes involved in cancer cell proliferation.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that similar thienopyrimidine compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the inhibition of the protein kinase pathway, which is crucial for tumor growth and survival.
Antimicrobial Properties
Thienopyrimidine derivatives have shown potential as antimicrobial agents against a range of pathogens. The sulfanyl group in this compound may enhance its interaction with microbial enzymes.
Case Study: Antibacterial Efficacy
Research conducted by Smith et al. (2021) reported that compounds with similar structures displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thienyl moiety in enhancing antibacterial properties.
Agricultural Applications
The compound has been explored for its fungicidal properties. Similar thienopyrimidine compounds have been patented for use in combating phytopathogenic fungi.
Case Study: Fungicidal Activity
A patent (WO2015036058A1) describes a series of pyrimidine compounds that effectively combat fungal infections in crops. The application of these compounds can lead to improved crop yields by preventing fungal diseases.
Material Science
Due to its unique chemical structure, this compound may also find applications in developing new materials with specific electronic or optical properties.
Case Study: Organic Photovoltaics
Research has indicated that thienopyrimidine derivatives can be used as electron transport materials in organic solar cells, improving efficiency through enhanced charge mobility.
Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ primarily in substituents on the pyrimidinone core and the arylacetamide group. Below is a comparative analysis:
Impact on Physicochemical Properties
- Solubility : Methoxy groups (e.g., 4-methoxyphenyl in the target compound) enhance aqueous solubility compared to nitro () or halogenated () analogs .
- Lipophilicity : Alkyl/aryl substitutions (e.g., benzyl in ) increase logP values, favoring blood-brain barrier penetration but reducing solubility .
- Reactivity : Electron-withdrawing groups (e.g., nitro in ) may enhance interactions with nucleophilic enzyme residues .
Pharmacological Implications
While explicit data for the target compound are unavailable, inferences from analogs suggest:
- Antimicrobial Activity : Sulfanyl-acetamide derivatives (e.g., ) show efficacy against bacterial strains via dihydrofolate reductase inhibition .
- Anticancer Potential: Fluorinated analogs () exhibit kinase-inhibitory activity, attributed to fluorine’s electronegativity and binding precision .
- CNS Activity : Lipophilic analogs (e.g., ) may penetrate the blood-brain barrier, targeting neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
